2,6,7-Trimethyl-1,3-benzothiazole
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Overview
Description
2,6,7-Trimethyl-1,3-benzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications. The structure of this compound consists of a benzene ring fused to a thiazole ring with three methyl groups attached at the 2nd, 6th, and 7th positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2,6,7-Trimethyl-1,3-benzothiazole, can be achieved through various synthetic pathways. Common methods include:
Condensation Reactions: The condensation of 2-aminobenzenethiol with aldehydes or ketones is a widely used method.
Cyclization Reactions: Cyclization of thioamides or carbon dioxide with appropriate substrates can also yield benzothiazole derivatives.
Microwave Irradiation: This method has been employed to enhance reaction rates and yields in the synthesis of benzothiazole derivatives.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale condensation reactions using 2-aminobenzenethiol and various carbonyl compounds. The reaction conditions are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6,7-Trimethyl-1,3-benzothiazole can undergo several types of chemical reactions, including:
Reduction: Reduction reactions can target the thiazole ring, resulting in the formation of dihydrobenzothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in reduction reactions.
Catalysts: Acid or base catalysts are often employed in substitution reactions to facilitate the reaction process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydrobenzothiazoles .
Scientific Research Applications
2,6,7-Trimethyl-1,3-benzothiazole has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities, such as antibacterial, antifungal, and anticancer properties.
Biological Studies: The compound is employed in studies related to enzyme inhibition, protein-ligand interactions, and molecular docking.
Industrial Applications: It is used as a precursor in the synthesis of various industrial chemicals, including dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2,6,7-Trimethyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in antibacterial applications, it may inhibit enzymes such as dihydroorotase and DNA gyrase, disrupting bacterial cell processes . In anticancer research, it may interfere with cell signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
2,6,7-Trimethyl-1,3-benzothiazole can be compared with other benzothiazole derivatives, such as:
2-Methylbenzothiazole: Lacks the additional methyl groups at the 6th and 7th positions, which may affect its biological activity and chemical reactivity.
6-Methyl-1,3-benzothiazole: Has a single methyl group at the 6th position, resulting in different chemical properties and applications.
7-Methyl-1,3-benzothiazole: Similar to 6-Methyl-1,3-benzothiazole but with the methyl group at the 7th position.
The unique substitution pattern of this compound contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H11NS |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
2,6,7-trimethyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NS/c1-6-4-5-9-10(7(6)2)12-8(3)11-9/h4-5H,1-3H3 |
InChI Key |
DMCZLQTVFCYWDC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(S2)C)C |
Origin of Product |
United States |
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